molecular formula C12H24O3Si B6158298 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one CAS No. 1429422-01-4

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one

Cat. No.: B6158298
CAS No.: 1429422-01-4
M. Wt: 244.4
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Description

6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is a chemical compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an oxan-3-one structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction conditions usually involve maintaining a low temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is widely used in scientific research, including:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMSCl)
  • tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Uniqueness

6-{[(tert-Butyldimethylsilyl)oxy]methyl}oxan-3-one is unique due to its specific structure that combines the stability of the TBDMS group with the reactivity of the oxan-3-one moiety. This combination allows for versatile applications in organic synthesis, particularly in the protection and deprotection of hydroxyl groups .

Properties

CAS No.

1429422-01-4

Molecular Formula

C12H24O3Si

Molecular Weight

244.4

Purity

95

Origin of Product

United States

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